

4-Butyl-5-methyl-3-isoxazolol molecular weight and formula

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Compound of Interest

Compound Name: 4-Butyl-5-methyl-3-isoxazolol

Cat. No.: B1333067

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In-Depth Technical Guide: 4-Butyl-5-methyl-3-isoxazolol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the core physicochemical properties of **4-Butyl-5-methyl-3-isoxazolol**. Due to the limited availability of specific experimental data for this compound, this document also outlines a general synthetic methodology for related isoxazole derivatives and presents a conceptual framework for its potential integration into a drug discovery workflow.

Core Molecular Data

The fundamental molecular characteristics of **4-Butyl-5-methyl-3-isoxazolol** are summarized below. These values are essential for any experimental design, including stoichiometric calculations for synthesis, preparation of solutions for biological assays, and interpretation of analytical data.

Property	Value	Source
Molecular Formula	C ₈ H ₁₃ NO ₂	[1]
Molecular Weight	155.20 g/mol	Calculated
CAS Number	96520-39-7	[1]
SMILES	<chem>CCCCC1=C(ON=C1[O-])C</chem>	[1]

General Experimental Protocol: Synthesis of Trisubstituted Isoxazoles

While a specific, validated protocol for the synthesis of **4-Butyl-5-methyl-3-isoxazolol** is not readily available in the public domain, a general and widely applicable method for creating trisubstituted isoxazoles involves a 1,3-dipolar cycloaddition reaction. The following protocol is a representative example of how such a synthesis might be approached.[\[2\]](#)

Reaction: 1,3-Dipolar Cycloaddition of a Nitrile Oxide with an Alkyne

Materials:

- Appropriate nitrile oxide precursor (e.g., an oxime)
- An alkyne with the desired substituents
- An in situ dehydrating agent/oxidant (e.g., sodium hypochlorite)
- An appropriate solvent (e.g., dichloromethane, ethyl acetate)
- Base (e.g., triethylamine)

Procedure:

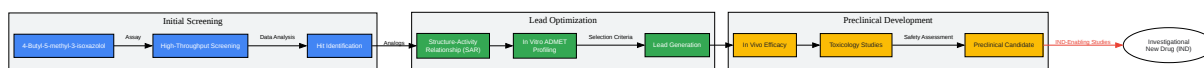
- Preparation of the Nitrile Oxide (in situ): The corresponding aldoxime is dissolved in a suitable organic solvent. A base, such as triethylamine, is added to facilitate the subsequent elimination reaction.

- **Generation of the Dipole:** An oxidizing agent, such as aqueous sodium hypochlorite, is added dropwise to the aldoxime solution at a controlled temperature (typically 0-5 °C) to generate the nitrile oxide in situ.
- **Cycloaddition:** The alkyne, dissolved in the same solvent, is then added to the reaction mixture containing the freshly generated nitrile oxide. The reaction is typically stirred at room temperature until completion, which can be monitored by Thin Layer Chromatography (TLC).
- **Work-up:** Upon completion, the reaction mixture is quenched with water, and the organic layer is separated. The aqueous layer is extracted with an organic solvent. The combined organic layers are then washed with brine, dried over an anhydrous salt (e.g., sodium sulfate), and concentrated under reduced pressure.
- **Purification:** The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in heptane) to yield the pure trisubstituted isoxazole.

Characterization: The structure and purity of the final compound are confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (^1H and ^{13}C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Conceptual Drug Discovery Workflow

The following diagram illustrates a general workflow for the initial stages of a drug discovery program where a novel compound like **4-Butyl-5-methyl-3-isoxazolol** could be evaluated. This logical progression outlines the key phases from initial screening to the identification of a lead candidate.



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Caption: A logical workflow for a typical early-stage drug discovery process.

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References

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- 2. Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γ - PMC [pmc.ncbi.nlm.nih.gov]
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